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2-(2,2-Dimethyloxolan-3-yl)aceticacid

Cat. No.: B13265071
M. Wt: 158.19 g/mol
InChI Key: QFHMCYRNFDPGIK-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features of the Oxolan-Acetic Acid Moiety

2-(2,2-Dimethyloxolan-3-yl)acetic acid is classified as a carboxylic acid containing a substituted heterocyclic ether. The core of this molecule is the oxolane ring, a five-membered saturated heterocycle containing one oxygen atom. This particular derivative is characterized by two methyl groups attached to the C2 position of the oxolane ring and an acetic acid group at the C3 position.

The presence of the gem-dimethyl group at the C2 position introduces steric hindrance, which can influence the molecule's reactivity and conformational preferences. The acetic acid moiety provides a site for various chemical transformations, such as esterification, amidation, and reduction. The stereochemistry at the C3 position is a crucial feature, as the spatial arrangement of the acetic acid group relative to the oxolane ring can significantly impact its biological activity and chemical properties.

Table 1: Physicochemical Properties of 2-(2,2-Dimethyloxolan-3-yl)acetic acid

PropertyValue
CAS Number 1880831-38-8
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Appearance Inquire
Purity Inquire
Note: This data is based on supplier information and may not be from peer-reviewed research.

Significance within Contemporary Organic Chemistry Research

Substituted tetrahydrofurans are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals. nih.gov The development of stereoselective methods for the synthesis of these rings is a major focus in modern organic synthesis. acs.orgnih.gov These methods include nucleophilic substitution, cycloaddition reactions, and palladium-catalyzed reactions. nih.govnih.gov The ability to control the stereochemistry of substituents on the tetrahydrofuran (B95107) ring is critical for achieving desired biological effects. sci-hub.stdatapdf.com

The acetic acid functional group is also of great importance, often being a key component in drugs and biologically active molecules, for instance, in non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.com The combination of a substituted oxolane ring and an acetic acid side chain, as seen in 2-(2,2-Dimethyloxolan-3-yl)acetic acid, suggests its potential as a building block in the synthesis of more complex and potentially bioactive molecules. Derivatives of acetic acid are widely explored for their anti-inflammatory and analgesic activities. nih.gov

Current Research Gaps and Future Directions in the Study of This Compound

The most significant research gap concerning 2-(2,2-Dimethyloxolan-3-yl)acetic acid is the lack of published academic studies detailing its synthesis, characterization, and potential applications. While the compound is commercially available, indicating that a synthetic route exists, this information is not readily found in peer-reviewed literature. bldpharm.com

Future research directions could include:

Development and publication of a stereoselective synthesis: A detailed and efficient method for synthesizing enantiomerically pure forms of 2-(2,2-Dimethyloxolan-3-yl)acetic acid would be a valuable contribution to the field of organic synthesis.

Exploration of its chemical reactivity: Investigating the reactivity of the carboxylic acid group and the oxolane ring could reveal novel chemical transformations and applications.

Investigation of its biological activity: Screening 2-(2,2-Dimethyloxolan-3-yl)acetic acid and its derivatives for various biological activities, such as antimicrobial or anti-inflammatory properties, could uncover potential therapeutic uses. The structural similarity to other bioactive tetrahydrofuran derivatives suggests this could be a fruitful area of research.

Application as a chiral building block: Utilizing the stereocenters of this compound in the synthesis of complex natural products or pharmaceutical agents would demonstrate its utility in asymmetric synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B13265071 2-(2,2-Dimethyloxolan-3-yl)aceticacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(2,2-dimethyloxolan-3-yl)acetic acid

InChI

InChI=1S/C8H14O3/c1-8(2)6(3-4-11-8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

QFHMCYRNFDPGIK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)CC(=O)O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 2,2 Dimethyloxolan 3 Yl Aceticacid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that participates in a wide array of reactions, allowing for the synthesis of numerous derivatives.

Esterification, Amidation, and Anhydride Formation

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the product, either the alcohol is used in excess, or the water formed during the reaction is removed. For a compound like 2-(2,2-dimethyloxolan-3-yl)acetic acid, a typical esterification reaction would involve heating with an alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong acid like sulfuric acid. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.

Amidation: Amides can be synthesized from 2-(2,2-dimethyloxolan-3-yl)acetic acid by reacting it with an amine. Direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or by using coupling reagents. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) would yield the corresponding acyl chloride, which readily reacts with a primary or secondary amine to form the amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can facilitate the direct formation of an amide from the carboxylic acid and an amine under milder conditions. nih.gov

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. This typically requires a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared by reacting the carboxylate salt of 2-(2,2-dimethyloxolan-3-yl)acetic acid with an acyl halide.

Table 1: General Conditions for Carboxylic Acid Derivatizations

Reaction Reagents Catalyst/Conditions Product
Esterification Alcohol (e.g., ROH) Acid catalyst (e.g., H₂SO₄), heat Ester

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like 2-(2,2-dimethyloxolan-3-yl)acetic acid, decarboxylation is generally difficult and requires harsh conditions, such as high temperatures. The stability of the resulting carbanion is a key factor in the ease of decarboxylation. In the absence of any activating groups (such as a β-keto or β-nitro group), the direct thermal decarboxylation of this compound is not expected to be a facile process. usgs.gov

However, specific methods can be employed to facilitate decarboxylation. For instance, conversion to a Barton ester followed by radical-induced decarboxylation is a possible, albeit indirect, route. Another approach could involve oxidative decarboxylation methods, such as the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom.

Acylation and Other Derivatizations

The carboxylic acid functional group of 2-(2,2-dimethyloxolan-3-yl)acetic acid can be used in acylation reactions. For example, conversion to its acyl chloride allows it to act as an acylating agent in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Other derivatizations include reduction of the carboxylic acid to a primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107). Borane (BH₃) is another effective reagent for this reduction.

Transformations Involving the 2,2-Dimethyloxolan Ring System

The 2,2-dimethyloxolan ring is a substituted tetrahydrofuran ring. While generally stable, it can undergo certain transformations, particularly under acidic conditions.

Ring-Opening Reactions and Their Regioselectivity

The ether linkage in the tetrahydrofuran ring is susceptible to cleavage by strong acids, particularly in the presence of a good nucleophile. For 2-(2,2-dimethyloxolan-3-yl)acetic acid, treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) could lead to ring-opening.

The regioselectivity of the ring-opening would be influenced by the stability of the intermediate carbocation. Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack by the halide ion. Due to the presence of the gem-dimethyl group at the 2-position, a tertiary carbocation could potentially form at this position upon cleavage of the C2-O bond, which would be a relatively stable intermediate. However, an Sₙ2-type mechanism is also possible, where the nucleophile attacks the less sterically hindered carbon atom (C5). The specific reaction conditions, such as the nature of the acid and the temperature, would likely determine the predominant pathway and the resulting product distribution. Theoretical studies on similar systems have explored the mechanism of Lewis acid-catalyzed ring-opening of epoxides, which can provide insights into the behavior of cyclic ethers. researchgate.net

Functionalization of the Tetrahydrofuran Ring Carbons

Direct functionalization of the C-H bonds of the tetrahydrofuran ring in 2-(2,2-dimethyloxolan-3-yl)acetic acid is challenging due to their generally low reactivity. However, radical-based reactions could potentially introduce functionality. For example, radical halogenation using N-bromosuccinimide (NBS) under photochemical or thermal conditions could lead to bromination at one of the ring carbons, likely at a position alpha to the ether oxygen (C5) where the resulting radical would be stabilized.

Stability under Various Reaction Conditions

The stability of 2-(2,2-Dimethyloxolan-3-yl)acetic acid is governed by the chemical resilience of its two principal functional components: the 2,2-dimethyloxolane (also known as 2,2-dimethyltetrahydrofuran) ring and the acetic acid side chain. The interplay of these groups dictates the compound's behavior under a range of reaction conditions.

The oxolane ring, a five-membered cyclic ether, is generally stable under neutral and basic conditions. However, like other ethers, it is susceptible to cleavage under strongly acidic conditions, which can protonate the ether oxygen and facilitate ring-opening reactions. The presence of the gem-dimethyl group at the 2-position can influence this reactivity. While these groups may offer some steric hindrance to attacking nucleophiles, they can also stabilize a potential carbocation intermediate at the C2 position if a ring-opening mechanism proceeds through such a species.

The carboxylic acid moiety is stable under a variety of conditions but can undergo typical reactions of its class, such as esterification in the presence of an alcohol and an acid catalyst, or conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). Decarboxylation is generally not a concern under normal heating conditions, as it typically requires much higher temperatures or specific activating groups.

Below is a table summarizing the expected stability of 2-(2,2-Dimethyloxolan-3-yl)acetic acid under various representative conditions, based on the general principles of organic chemistry.

ConditionReagent/EnvironmentExpected StabilityPotential Reactions/Degradation Pathways
Acidic Dilute HCl, H₂SO₄ (aq) at room temp.Moderately StableSlow hydrolysis of the ether linkage over extended periods.
Concentrated strong acids (e.g., H₂SO₄, HBr)UnstableAcid-catalyzed ring-opening of the oxolane ring.
Basic Dilute NaOH, KOH (aq) at room temp.StableFormation of the corresponding carboxylate salt.
Strong bases (e.g., NaH, LDA)Stable (as carboxylate)Deprotonation of the carboxylic acid.
Thermal Heating up to 150 °C (neutral)Generally StablePotential for slow decomposition at higher temperatures.
Oxidative Mild oxidants (e.g., PCC, PDC)StableNo reaction expected at the oxolane or acetic acid group.
Reductive Catalytic hydrogenation (e.g., H₂/Pd)StableNo reaction expected under standard conditions.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of 2-(2,2-Dimethyloxolan-3-yl)acetic acid centers on the reactivity of the oxolane ring and the carboxylic acid group.

Oxidation:

The tetrahydrofuran ring can be oxidized, typically at the carbon atom adjacent to the ether oxygen (the α-carbon). Oxidation of substituted tetrahydrofurans can lead to the formation of lactones. rsc.orgresearchgate.netmdpi.com For 2-(2,2-Dimethyloxolan-3-yl)acetic acid, oxidation would likely target the C5 position, as the C2 position is fully substituted with two methyl groups. Oxidation at C5 could potentially lead to the formation of a γ-lactone derivative. Common oxidizing agents for such transformations include ruthenium tetroxide (RuO₄) or strong oxidizing agents like chromic acid under vigorous conditions. The acetic acid side chain is generally resistant to further oxidation under standard conditions.

Reduction:

The primary site for reduction in 2-(2,2-Dimethyloxolan-3-yl)acetic acid is the carboxylic acid group. Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carboxylic acid to the corresponding 2-(2-(2,2-Dimethyloxolan-3-yl)ethanol). khanacademy.orglibretexts.orgharvard.edu Another effective reagent is the borane-tetrahydrofuran (B86392) complex (BH₃·THF), which is known for its chemoselectivity in reducing carboxylic acids in the presence of other functional groups like esters. khanacademy.orglibretexts.orgcommonorganicchemistry.com The ether linkage in the oxolane ring is stable to these hydride-reducing agents.

The following table outlines the expected products from selected oxidation and reduction reactions.

Reaction TypeReagentExpected Major Product
Oxidation Ruthenium tetroxide (RuO₄)2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid
Reduction Lithium aluminum hydride (LiAlH₄)2-(2,2-Dimethyloxolan-3-yl)ethanol
Reduction Borane-THF complex (BH₃·THF)2-(2,2-Dimethyloxolan-3-yl)ethanol

Exploration of Reaction Mechanisms and Kinetic Profiles

Due to a lack of specific studies on 2-(2,2-Dimethyloxolan-3-yl)acetic acid, the exploration of its reaction mechanisms and kinetic profiles is based on well-established principles for its constituent functional groups.

Acid-Catalyzed Ring-Opening Mechanism:

The ring-opening of the oxolane ring under strong acidic conditions is expected to proceed via an Sₙ1-like mechanism. The reaction would be initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol upon ring opening). Cleavage of the C2-O bond would be favored due to the formation of a tertiary carbocation at the C2 position, which is stabilized by the two methyl groups. This carbocation would then be attacked by a nucleophile present in the reaction medium (e.g., a halide ion or water). The kinetics of this reaction would likely be first-order with respect to both the substrate and the acid concentration.

A proposed mechanism for the acid-catalyzed ring-opening is as follows:

Protonation of the ether oxygen by a strong acid.

Cleavage of the C2-O bond to form a tertiary carbocation at C2.

Nucleophilic attack on the carbocation to yield the ring-opened product.

Mechanism of Carboxylic Acid Reduction with LiAlH₄:

The reduction of the carboxylic acid group with lithium aluminum hydride involves a series of hydride transfers. Initially, the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas and a lithium carboxylate. The carboxylate is then reduced by another equivalent of AlH₄⁻ to an aldehyde, which is immediately further reduced to the primary alcohol. The aldehyde is not isolated as it is more reactive than the starting carboxylic acid.

The general steps for the mechanism are:

Deprotonation of the carboxylic acid by a hydride ion.

Coordination of the carboxylate to the aluminum species.

Nucleophilic attack of a hydride on the carbonyl carbon to form a tetrahedral intermediate.

Collapse of the intermediate to form an aldehyde.

Rapid reduction of the aldehyde by another hydride to form an alkoxide.

Workup with an aqueous acid to protonate the alkoxide, yielding the primary alcohol.

Kinetic Profiles:

Derivatization Strategies and Structural Analogues of 2 2,2 Dimethyloxolan 3 Yl Aceticacid

Synthesis of Ester and Amide Derivatives

The carboxylic acid functionality of 2-(2,2-dimethyloxolan-3-yl)acetic acid serves as a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of ester and amide derivatives.

Standard esterification protocols, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid. For instance, the synthesis of methyl 2-(2,2-dimethyloxolan-3-yl)acetate would proceed by refluxing the parent acid in methanol with a catalytic amount of sulfuric acid. chemicalbook.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the final product can be purified using column chromatography.

Similarly, the synthesis of amide derivatives can be achieved through various well-established coupling methods. One common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. For example, the synthesis of N-benzyl-2-(2,2-dimethyloxolan-3-yl)acetamide would involve the reaction of 2-(2,2-dimethyloxolan-3-yl)acetyl chloride with benzylamine. abq.org.brresearchgate.net Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate the direct condensation of the carboxylic acid with an amine. mdpi.comnih.gov

Table 1: Examples of Ester and Amide Derivatives of 2-(2,2-Dimethyloxolan-3-yl)acetic acid

Derivative NameStructureSynthesis Method
Methyl 2-(2,2-dimethyloxolan-3-yl)acetateFischer-Speier Esterification
N-Benzyl-2-(2,2-dimethyloxolan-3-yl)acetamideAcyl Chloride Method or Peptide Coupling

Preparation of Substituted Oxolan-Acetic Acid Structures

Further structural diversity can be achieved by introducing substituents onto the oxolane ring or the acetic acid side chain.

Amino Acid Derivatives (e.g., 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid)

The synthesis of amino acid derivatives, such as 2-(3-amino-2,2-dimethyloxolan-3-yl)acetic acid, presents a synthetic challenge. One potential route could involve the synthesis of a suitable precursor, such as a derivative with a leaving group at the 3-position of the oxolane ring, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine. The synthesis of the specific target, 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid, is not explicitly detailed in the available literature, but its existence is confirmed by its CAS number (1850021-67-8). bldpharm.com The synthesis of related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives has been reported, often involving multi-step sequences starting from protected amino acids or through ring-closing reactions of appropriately functionalized precursors. google.com

Halogenated and Alkylated Analogues

Halogenated and alkylated analogues of 2-(2,2-dimethyloxolan-3-yl)acetic acid can be prepared through various synthetic strategies. Halogenation of the oxolane ring can be challenging due to the electron-donating nature of the ether oxygen, which can lead to ring-opening reactions under harsh conditions. However, selective halogenation might be achievable using milder reagents. For instance, halogenation at the α-position of the acetic acid side chain can be accomplished using standard methods for the halogenation of carboxylic acids. ethz.ch

Alkylation of the oxolane ring or the acetic acid side chain can be achieved through different approaches. For example, deprotonation of the α-carbon of the acetic acid moiety with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide could introduce an alkyl group at that position.

Structural Modifications at the Gem-Dimethyl Moiety

The gem-dimethyl group at the 2-position of the oxolane ring is a prominent structural feature. This moiety is known to influence the conformational preferences and physicochemical properties of molecules, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect. arkat-usa.orgresearchgate.netrsc.orgacs.org In medicinal chemistry, the gem-dimethyl group is often incorporated to enhance biological activity, improve metabolic stability, or increase binding affinity to target proteins. nih.gov

While direct modification of the gem-dimethyl group itself is synthetically challenging, its replacement with other functionalities can be explored through de novo synthesis of the oxolane ring. For example, starting from different precursors, it would be possible to synthesize analogues where the gem-dimethyl group is replaced by a cyclopropyl (B3062369) group or other small rings, which can have a significant impact on the molecule's properties.

Synthesis and Characterization of Isomeric and Stereoisomeric Forms

2-(2,2-Dimethyloxolan-3-yl)acetic acid possesses a chiral center at the 3-position of the oxolane ring, meaning it can exist as a pair of enantiomers. The synthesis of this compound from achiral starting materials will typically result in a racemic mixture of the (R)- and (S)-enantiomers.

The separation of these enantiomers can be achieved through various chiral resolution techniques. One common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine. The resulting diastereomeric salts can then be separated by fractional crystallization, followed by acidification to recover the individual enantiomers. researchgate.net Another powerful technique for separating enantiomers is chiral chromatography, using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.govnih.gov

Furthermore, the presence of the substituent at the 3-position of the oxolane ring can also lead to the formation of diastereomers if additional chiral centers are introduced into the molecule, for instance, during the synthesis of substituted analogues. The synthesis of specific stereoisomers often requires the use of stereoselective synthetic methods, such as asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.govresearchgate.netnih.gov

The characterization of the different isomeric and stereoisomeric forms is crucial and is typically carried out using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with a chiral column is a standard method for determining the enantiomeric purity of a sample. mdpi.com Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the chemical structure of the isomers.

Advanced Analytical and Spectroscopic Characterization of 2 2,2 Dimethyloxolan 3 Yl Aceticacid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for separating and quantifying components within a mixture. For 2-(2,2-Dimethyloxolan-3-yl)acetic acid, both high-performance liquid chromatography and gas chromatography offer powerful solutions for purity determination and assay.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. A validated reverse-phase HPLC (RP-HPLC) method is typically employed for the quantification and purity assessment of 2-(2,2-Dimethyloxolan-3-yl)acetic acid. ajrconline.org

Method development generally involves optimizing several parameters to achieve adequate separation from impurities and degradation products. A C18 column is a common choice for the stationary phase due to its versatility in separating compounds of moderate polarity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netgoogle.com Adjusting the pH of the aqueous phase, typically to an acidic value (e.g., pH 3), is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. researchgate.net Detection is commonly performed using a UV detector at a low wavelength, such as 210 nm, where the carboxyl group exhibits absorbance. google.com

Validation of the HPLC method ensures its reliability, with parameters like linearity, precision, accuracy, and specificity being thoroughly evaluated according to established guidelines. researchgate.net

Table 1: Representative HPLC Method Parameters
ParameterTypical ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile : Acidified Water (e.g., 0.1% Phosphoric Acid)Eluent system; gradient or isocratic elution may be used. google.com
Flow Rate 1.0 mL/minControls retention time and separation efficiency.
Detection UV at 210 nmWavelength for detecting the carboxylic acid functional group. google.com
Column Temp. 30 °CEnsures reproducible retention times. researchgate.net
Injection Vol. 10 µLStandardized volume of sample introduced into the system.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. nih.gov However, the direct analysis of carboxylic acids like 2-(2,2-Dimethyloxolan-3-yl)acetic acid by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and column adsorption. gcms.cz To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester. gcms.cz Reagents like diazomethane (B1218177) or alcohols (e.g., methanol, butanol) with an acid catalyst can be used to form the corresponding methyl or butyl esters. gcms.czepa.gov

Headspace GC (HSGC) is particularly useful for analyzing residual solvents or volatile impurities in a sample matrix without injecting the non-volatile components. chromatographyonline.comgcms.cz For a compound like 2-(2,2-Dimethyloxolan-3-yl)acetic acid, an in-vial derivatization followed by headspace analysis can be an effective strategy. gcms.cz This involves placing the sample in a headspace vial with a derivatizing agent and a suitable solvent, heating the vial to allow the volatile ester derivative to partition into the headspace, and then injecting an aliquot of the vapor phase into the GC system. gcms.cz This approach minimizes sample preparation steps and protects the GC system from non-volatile materials. chromatographyonline.comamericanlaboratory.com

Table 2: Typical GC Method Parameters (Post-Derivatization)
ParameterTypical ConditionPurpose
Column Medium-polarity capillary column (e.g., DB-624, WAX)Stationary phase selected for optimal separation of volatile esters. nih.govchromatographyonline.com
Carrier Gas Helium or HydrogenMobile phase to carry analytes through the column.
Injection Split/Splitless or HeadspaceMethod of sample introduction.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing quantitative data.
Oven Program Temperature gradient (e.g., 50°C to 250°C)Ramping the temperature allows for the separation of compounds with different boiling points.
Derivatization Esterification (e.g., with BF3/Methanol)Converts the polar acid to a more volatile ester for GC analysis. chromforum.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions and their fragments.

Electrospray Ionization (ESI) is a soft ionization technique, typically coupled with liquid chromatography, that is well-suited for polar molecules like carboxylic acids. mdpi.com For 2-(2,2-Dimethyloxolan-3-yl)acetic acid, analysis in negative ion mode is common, where the deprotonated molecule [M-H]⁻ is observed. mdpi.comcam.ac.uk The high accuracy of the mass measurement allows for the confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion) and analyzing the resulting product ions. nih.gov For carboxylic acids, a characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO2; 44 Da). cam.ac.uk Other potential fragmentations could involve the loss of a water molecule (H2O; 18 Da) or ring-opening of the oxolane moiety. Analyzing these fragmentation patterns helps to piece together the molecule's structure and confirm the identity of the compound. nih.gov

Electron Impact (EI) is a high-energy ionization technique, usually coupled with gas chromatography, that results in extensive fragmentation. The resulting mass spectrum serves as a molecular "fingerprint" that can be used for compound identification by matching it against spectral libraries.

For 2-(2,2-Dimethyloxolan-3-yl)acetic acid (often analyzed as its methyl ester derivative in GC-MS), the fragmentation pattern would be predictable. Key fragmentation pathways for carboxylic acids under EI include the loss of hydroxyl (•OH; M-17) and carboxyl (•COOH; M-45) radicals. libretexts.org Other significant fragments would likely arise from cleavage alpha to the ether oxygen and fragmentation of the oxolane ring. The molecular ion peak (M⁺•) may be weak or absent for aliphatic acids. miamioh.edu

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements (typically with errors of less than 5 ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula. For 2-(2,2-Dimethyloxolan-3-yl)acetic acid (C8H12O3), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown metabolites and impurities. mdpi.com

Table 3: Predicted Mass Spectrometry Data for C8H12O3
ParameterPredicted ValueIon/FragmentTechnique
Monoisotopic Mass 156.07864 u[M]HRMS
Exact Mass [M-H]⁻ 155.07102 uDeprotonated MoleculeESI-HRMS
Exact Mass [M+H]⁺ 157.08592 uProtonated MoleculeESI-HRMS
Exact Mass [M+Na]⁺ 179.06786 uSodium AdductESI-HRMS
Key ESI-MS/MS Fragment m/z 111.0815[M-H-CO₂]⁻ESI-MS/MS
Key EI-MS Fragment m/z 111[M-COOH]⁺EI-MS
Key EI-MS Fragment m/z 99Cleavage of side chainEI-MS

Application of Isotope Labeling in MS Studies for Mechanistic Insights

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. When coupled with isotope labeling, it becomes an invaluable technique for elucidating reaction mechanisms and tracking metabolic pathways. In studies involving 2-(2,2-dimethyloxolan-3-yl)aceticacid, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O) can be incorporated into the molecule at specific positions.

The principle involves synthesizing an isotopically labeled version of the molecule and comparing its mass spectrum with that of the unlabeled (natural abundance) compound. researchgate.net Any mass shift in the molecular ion or its fragments provides direct evidence of which atoms are involved in specific chemical transformations. For instance, to study the mechanism of a potential decarboxylation reaction, one could synthesize 2-(2,2-dimethyloxolan-3-yl)acetic acid with ¹³C at the carboxyl carbon. A change in the fragmentation pattern corresponding to the loss of ¹³CO₂ versus ¹²CO₂ would confirm the pathway.

Similarly, labeling with ²H (deuterium) on the carbon adjacent to the carboxyl group can help investigate reactions involving C-H bond cleavage at that position. The use of multiple labels can further refine mechanistic understanding, allowing researchers to trace the fate of different parts of the molecule through complex reaction sequences. nih.govnih.gov This approach enhances the precision of mechanistic studies by providing clear, quantitative data on bond formations and cleavages. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their neighboring protons. The spectrum would exhibit distinct signals for the gem-dimethyl protons, the protons on the oxolane ring, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electronegativity of the nearby oxygen atoms. The acidic proton would appear as a broad singlet at a high chemical shift (typically >10 ppm), which would disappear upon exchange with D₂O.

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals would be expected, corresponding to the carboxyl carbon, the quaternary carbon of the gem-dimethyl group, the two methyl carbons, and the four carbons of the oxolane ring and the acetic acid side chain. The carboxyl carbon signal would appear significantly downfield (typically >170 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (C=O)OH >10 (broad s) ~175
CH₂ (acetic acid) ~2.4-2.6 (m) ~40
CH (on oxolane) ~2.5-2.7 (m) ~50
O-CH₂ (oxolane) ~3.7-4.0 (m) ~75
C(CH₃)₂ (quaternary) - ~85
C(CH₃)₂ (methyls) ~1.2 (s), ~1.3 (s) ~25, ~28

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between the CH proton on the oxolane ring and the adjacent O-CH₂ protons, as well as with the CH₂ protons of the acetic acid side chain. This helps to map out the proton connectivity within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals (or vice-versa). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). youtube.com HMBC is crucial for identifying connectivity across quaternary carbons. For example, correlations would be observed from the gem-dimethyl protons to the quaternary carbon (C2) and the adjacent CH carbon (C3) of the oxolane ring. It would also confirm the connection of the acetic acid side chain to the oxolane ring. science.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid and ether groups. A very broad absorption band in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The C-O stretching of the ether linkage in the oxolane ring would appear in the 1050-1150 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500-3300 Broad, Strong
Carboxylic Acid C=O stretch 1700-1725 Sharp, Strong
Alkane C-H stretch 2850-2960 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Molecules with conjugated π-systems or chromophores absorb light in the UV-Vis range. This compound lacks significant chromophores. The only potential electronic transition is the n → π* transition of the carbonyl group in the carboxylic acid, which typically results in a weak absorption at a low wavelength (around 200-210 nm). semanticscholar.org Therefore, the compound is expected to be largely transparent in the standard UV-Vis region (200-800 nm). nih.govphyschemres.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Conformational Analysis: The exact conformation of the five-membered oxolane ring (e.g., envelope or twist conformation) and the orientation of the acetic acid side chain relative to the ring.

Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. nih.gov X-ray crystallography would reveal the specific hydrogen bonding network and other intermolecular packing forces that dictate the crystal lattice structure.

For a related compound, (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, X-ray analysis has shown that molecules are linked by O—H⋯O hydrogen bonds, generating helices within the crystal structure. researchgate.net A similar analysis for this compound would provide invaluable insight into its solid-state behavior.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment

The carbon atom at position 3 of the oxolane ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R) and (S). Chiroptical methods are essential for distinguishing between these non-superimposable mirror images.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com The two enantiomers will rotate the light to an equal extent but in opposite directions. openstax.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. libretexts.org The specific rotation, [α]D, is a characteristic physical constant for each enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org Measuring the optical rotation can determine the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the absolute configuration of the stereocenter, especially when compared with theoretical calculations or spectra of related compounds with known stereochemistry. The carbonyl group's n → π* transition, while weak in UV-Vis absorption, would likely produce a measurable signal (a Cotton effect) in the CD spectrum, the sign of which could be used to assign the absolute configuration (R or S).

Applications of 2 2,2 Dimethyloxolan 3 Yl Aceticacid in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule to introduce a new stereocenter, with the assurance that its configuration is known. wiley.comwiley-vch.de The title compound, 2-(2,2-dimethyloxolan-3-yl)acetic acid, is structurally well-suited for this role. The oxolane ring provides a rigid scaffold that can influence the stereochemical outcome of reactions at or near the acetic acid side chain.

The primary value of this compound as a chiral building block lies in the C3 stereocenter, which is established during its own synthesis. Once prepared in an enantiomerically pure form, it can be used to build more complex molecules with predictable three-dimensional structures. The gem-dimethyl group at the C2 position can serve a strategic role by sterically shielding one face of the molecule, thereby directing the approach of incoming reagents from the less hindered face and enhancing diastereoselectivity in subsequent transformations.

The carboxylic acid moiety is a key functional handle that allows for a wide array of chemical modifications. These transformations are fundamental to integrating the chiral oxolane core into a larger target structure.

Table 1: Potential Synthetic Transformations of 2-(2,2-Dimethyloxolan-3-yl)acetic acid

Reaction Type Reagents & Conditions Product Functional Group Significance in Asymmetric Synthesis
Amide Coupling Amine (R-NH₂), Coupling agents (e.g., EDC, HOBt) Amide Formation of peptide bonds; linking to other chiral molecules.
Esterification Alcohol (R-OH), Acid catalyst Ester Protection of the carboxyl group; creation of precursors for reduction or Grignard addition.
Reduction LiAlH₄ or BH₃·THF Primary Alcohol Conversion to a chiral alcohol, which can act as a nucleophile or be further oxidized.
Curtius/Lossen Rearrangement DPPA, heat; or SOCl₂, NH₂OH Amine (via isocyanate) Conversion of the carboxyl group into a primary amine, introducing a key nitrogen functionality.

| Arndt-Eistert Homologation | SOCl₂, CH₂N₂; then Ag₂O, H₂O | Homologous Acetic Acid | Extension of the carbon chain by one methylene (B1212753) unit while preserving stereochemistry. |

These reactions demonstrate the versatility of 2-(2,2-dimethyloxolan-3-yl)acetic acid as a starting point for creating diverse and complex chiral molecules. acs.org

Role as a Precursor for the Synthesis of Complex Natural Products and Analogues

Substituted tetrahydrofuran (B95107) rings are prevalent structural motifs found in a wide array of biologically active natural products. nih.govchemistryviews.org These include polyether ionophores, lignans, and notably, the annonaceous acetogenins, which exhibit significant antitumor and pesticidal activities. nih.gov The synthesis of these complex molecules often relies on the stereocontrolled construction of the tetrahydrofuran core.

While the direct use of 2-(2,2-dimethyloxolan-3-yl)acetic acid as a precursor in a completed total synthesis of a natural product is not yet prominently documented in the literature, its structure makes it an ideal candidate for such endeavors. Synthetic chemists can envisage its use in a convergent synthesis, where the molecule provides a pre-formed, stereochemically defined fragment of the final target.

Table 2: Classes of Natural Products Featuring the Tetrahydrofuran Motif

Natural Product Class Representative Example Key Structural Feature Potential Synthetic Relevance of the Title Compound
Annonaceous Acetogenins Uvaricin Contiguous or non-contiguous bis-THF rings Precursor to a mono-THF fragment for analogue synthesis.
Lignans Galgravin 2,5-Diaryl-tetrahydrofuran The oxolane core could be functionalized to attach aryl groups.
Polyether Ionophores Monensin Multiple cyclic ether units, including THF Could serve as a starting material for a terminal THF unit.

| Furanoid Diterpenes | Teucrium species | Substituted furan (B31954) or tetrahydrofuran rings | Provides a chiral scaffold for building diterpenoid analogues. |

The availability of enantiopure 2-(2,2-dimethyloxolan-3-yl)acetic acid allows for the systematic synthesis of libraries of natural product analogues for structure-activity relationship (SAR) studies, which are crucial for drug discovery.

Application in the Development of New Organic Reagents and Catalysts

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds from prochiral starting materials. numberanalytics.comhilarispublisher.com A common strategy in catalyst design involves the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov

Chiral cyclic ethers, such as derivatives of dioxolane and oxazoline (B21484), have proven to be effective ligand scaffolds in a variety of metal-catalyzed reactions. researchgate.netrsc.org By analogy, 2-(2,2-dimethyloxolan-3-yl)acetic acid can be envisioned as a precursor to a new class of chiral ligands. The carboxylic acid function can be readily converted into other coordinating groups, such as phosphines, amines, or oxazolines, which are known to bind effectively to transition metals like rhodium, iridium, palladium, and copper.

For instance, a synthetic sequence could involve the reduction of the carboxylic acid to an alcohol, conversion to a halide or tosylate, and subsequent reaction with diphenylphosphine (B32561) to yield a P-chiral phosphine (B1218219) ligand. The oxolane ring would serve as the chiral backbone, holding the phosphine group in a fixed spatial orientation.

Table 3: Hypothetical Chiral Ligands and Catalysts Derived from 2-(2,2-Dimethyloxolan-3-yl)acetic acid

Ligand Type Proposed Structure Target Metal Potential Application in Asymmetric Catalysis
Phosphine Ligand A P-donor atom attached to the side chain via a methylene linker. Rhodium, Iridium Asymmetric Hydrogenation
Amine Ligand An N-donor atom (e.g., pyridine) attached via an amide bond. Palladium, Ruthenium Asymmetric C-H Activation, Transfer Hydrogenation

| Oxazoline Ligand | An oxazoline ring formed by condensation with a chiral amino alcohol. | Copper, Zinc | Asymmetric Lewis Acid Catalysis (e.g., Diels-Alder, Michael Addition) |

The rigidity of the oxolane ring and the steric influence of the gem-dimethyl group could lead to catalysts with high levels of enantioselectivity. The modular nature of this approach would allow for the synthesis of a library of ligands to screen for optimal performance in various asymmetric transformations.

Integration into the Design and Synthesis of Functional Organic Materials

Functional organic materials are molecules designed to have specific properties, such as chiroptical activity, liquid crystallinity, or molecular recognition capabilities. The incorporation of chiral building blocks into polymers, dendrimers, and other macromolecules is a powerful strategy for creating these advanced materials.

The structure of 2-(2,2-dimethyloxolan-3-yl)acetic acid offers two key features for its use in materials science: chirality and a polymerizable functional group.

Chirality : The inherent chirality of the molecule can be used to impart chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), to a material. This is highly desirable for applications in optical data storage, displays, and sensors.

Functional Group : The carboxylic acid can be converted into a reactive monomer, such as an acrylate (B77674) or methacrylate (B99206) ester, or used directly in condensation polymerizations to form polyesters or polyamides.

By incorporating this chiral monomer into a polymer backbone, the resulting material would be a chiral polymer. The rigid oxolane ring and its defined stereochemistry could influence the polymer to adopt a helical secondary structure, amplifying the chiroptical effects. Furthermore, such chiral polymers could be used as the stationary phase in chromatography for the separation of other chiral molecules (chiral resolution).

While this application is still prospective, the fundamental properties of 2-(2,2-dimethyloxolan-3-yl)acetic acid make it a promising candidate for the bottom-up design of new chiral functional materials.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(2,2-Dimethyloxolan-3-yl)acetic acid, and how can reaction conditions be optimized?

A multistep synthesis approach is typically employed, starting with functionalization of the oxolane (tetrahydrofuran) ring. For example, alkylation of 2,2-dimethyloxolane-3-carbaldehyde followed by acetic acid side-chain introduction via nucleophilic substitution or ester hydrolysis. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .
  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions like ring-opening .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is critical for isolating the pure compound.
    Validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the compound’s structural configuration?

  • NMR analysis : The geminal dimethyl groups on the oxolane ring produce distinct ¹H NMR signals at δ 1.2–1.4 ppm (singlet, 6H), while the acetic acid moiety shows a characteristic triplet near δ 3.8 ppm for protons adjacent to the carbonyl .
  • X-ray crystallography : Single-crystal studies (e.g., using Mo Kα radiation) reveal bond angles and confirm stereochemistry. For example, the oxolane ring typically adopts a chair conformation, with C–O bond lengths of ~1.42 Å, consistent with other cyclic ether derivatives .
  • IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group .

Q. What safety protocols are critical for handling 2-(2,2-Dimethyloxolan-3-yl)acetic acid in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as the compound may irritate mucous membranes .
  • Spill management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the steric hindrance of the 2,2-dimethyloxolane group influence the compound’s reactivity in esterification or amidation reactions?

The bulky dimethyl groups restrict access to the oxolane ring’s oxygen atom, reducing nucleophilic attack efficiency. To mitigate this:

  • Activation strategies : Pre-activate the acetic acid moiety using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states .
    Kinetic studies under varying conditions (e.g., temperature, solvent dielectric constant) can quantify steric effects .

Q. What computational methods are suitable for predicting the compound’s stability and degradation pathways?

  • DFT calculations : Use Gaussian or ORCA software to model hydrolysis pathways. The oxolane ring’s strain energy (~25 kJ/mol) makes it susceptible to acid-catalyzed ring-opening .
  • Molecular dynamics simulations : Predict aggregation behavior in aqueous solutions, which is critical for bioavailability studies .
  • QSPR models : Correlate substituent effects (e.g., methyl groups) with thermal stability using Hammett parameters .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled for this compound?

Discrepancies arise from the compound’s amphiphilic nature (polar carboxylic acid vs. hydrophobic oxolane ring). Methodological considerations include:

  • Solvent polarity index : Test solubility in solvents with incremental polarity (e.g., hexane → ethanol → water).
  • pH-dependent solubility : The compound is more soluble in alkaline buffers (pH > 8) due to deprotonation of the carboxylic acid .
  • Dynamic light scattering (DLS) : Measure particle size distribution to detect micelle formation in mixed solvents .

Q. What experimental designs are optimal for investigating its potential as a chiral building block in asymmetric synthesis?

  • Chiral chromatography : Use a Chiralpak AD-H column to separate enantiomers and determine enantiomeric excess (ee) .
  • Circular dichroism (CD) : Correlate optical activity with absolute configuration.
  • Catalytic asymmetric reactions : Test the compound’s utility in Sharpless epoxidation or Mitsunobu reactions, monitoring stereoselectivity via NMR or X-ray .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod (Reference)
Molecular weight174.20 g/molHRMS
Melting point98–102°CDifferential scanning calorimetry
LogP (octanol/water)1.2 ± 0.3Shake-flask method
pKa4.7 (carboxylic acid)Potentiometric titration

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Ring-opened diolAcidic hydrolysis conditionsUse buffered aqueous phases (pH 6–7)
Acetic anhydride adductExcess acylating agentOptimize stoichiometry (1:1.2 ratio)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.